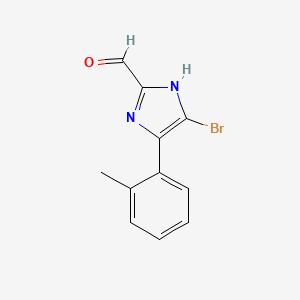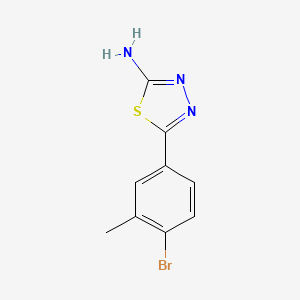![molecular formula C10H12F4Si B13691228 [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C10H12F4Si. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is further bonded to a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 3-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides, alkoxides, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes depending on the reducing agent used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is used as a reagent for introducing trifluoromethyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for various applications .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mécanisme D'action
The mechanism of action of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Comparaison Avec Des Composés Similaires
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
- 3-Fluoro-4-(trifluoromethyl)benzoic Acid
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness: Compared to similar compounds, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilyl group. This group provides additional reactivity and versatility in synthetic applications, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H12F4Si |
|---|---|
Poids moléculaire |
236.28 g/mol |
Nom IUPAC |
[3-fluoro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)7-4-5-8(9(11)6-7)10(12,13)14/h4-6H,1-3H3 |
Clé InChI |
KFKINXLCCCYOKH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(C=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)



![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)


![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)
